tert-butyl N-{[4-(pyrrolidin-3-yl)phenyl]methyl}carbamate
Description
Properties
CAS No. |
150281-39-3 |
|---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl N-[(4-pyrrolidin-3-ylphenyl)methyl]carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-12-4-6-13(7-5-12)14-8-9-17-11-14/h4-7,14,17H,8-11H2,1-3H3,(H,18,19) |
InChI Key |
UIBFXLJQHUNGDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2CCNC2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with the preparation of the pyrrolidine derivative and the phenylmethyl carbamate.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, to form N-oxides.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines derived from the carbamate group.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands.
Biology:
- Investigated for its potential as a pharmacophore in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{[4-(pyrrolidin-3-yl)phenyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of tert-butyl N-{[4-(pyrrolidin-3-yl)phenyl]methyl}carbamate , focusing on substituent variations, molecular properties, and inferred applications.
Notes: *Calculated based on structural similarity to –6. †CAS 172353-84-3 ().
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) substituent in tert-butyl N-{[4-(trifluoromethyl)pyrrolidin-3-yl]methyl}carbamate increases lipophilicity (logP) and metabolic stability compared to the target compound’s unsubstituted phenyl group. This is critical for optimizing blood-brain barrier penetration in CNS-targeted drugs .
- Halogenation: The 3-chlorophenyl analog () introduces steric and electronic effects that may enhance binding to hydrophobic pockets in enzyme active sites, as seen in kinase inhibitors like Rivaroxaban intermediates .
Stereochemical Considerations
- The (3R,4S) configuration in and compounds highlights the role of stereochemistry in target selectivity. For example, chiral pyrrolidine derivatives are often used in asymmetric catalysis or enantioselective drug design .
Biological Relevance
- Imidazo-pyridazine derivatives () are established kinase inhibitors, suggesting that the target compound’s pyrrolidine-phenyl scaffold could be modified for similar applications. However, the absence of heterocyclic extensions in the target compound may limit its direct bioactivity .
- The Boc-protected amines in these analogs are typically transient protecting groups, as seen in ’s Rivaroxaban synthesis, where deprotection yields reactive amines for downstream coupling .
Stability and Reactivity
- The target compound’s unsubstituted phenyl group may render it more susceptible to oxidative metabolism compared to halogenated or CF₃-containing analogs.
- Stereospecific analogs (–8) demonstrate higher synthetic complexity but offer tailored interactions in chiral environments, such as enzyme binding pockets.
Biological Activity
Introduction
tert-butyl N-{[4-(pyrrolidin-3-yl)phenyl]methyl}carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- Molecular Formula : C16H24N2O2
- Molecular Weight : 276.37 g/mol
- IUPAC Name : tert-butyl N-[(4-pyrrolidin-3-ylphenyl)methyl]carbamate
- CAS Number : 150281-39-3
Structural Representation
The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a phenyl ring substituted with a pyrrolidine group. This unique structure may contribute to its biological activity.
The mechanism of action for this compound involves interactions with specific molecular targets, particularly enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the carbamate group is capable of forming covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of target proteins, leading to various biological effects.
Potential Targets
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It could interact with neurotransmitter receptors, influencing neurological functions.
Pharmacological Applications
Research indicates that this compound has potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems. For instance, it has been studied for its protective effects against neurotoxic agents like amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease.
Case Study: Neuroprotective Effects
In a study examining the effects of related compounds on astrocytes exposed to Aβ1-42, it was found that certain derivatives exhibited moderate protective effects by reducing TNF-α levels and free radicals. While specific data on this compound were not detailed, the structural similarities suggest potential for similar activity .
Comparative Analysis with Similar Compounds
A comparative analysis with other carbamate derivatives reveals that the presence of the pyrrolidine ring in this compound enhances its biological activity compared to simpler carbamates lacking this moiety.
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential neuroprotective effects |
| tert-butyl N-(3-hydroxypropyl)carbamate | Structure | Moderate enzyme inhibition |
| tert-butyl N-(2-aminoethyl)carbamate | Structure | Limited receptor interaction |
Toxicological Profile
The compound exhibits certain toxicological properties:
These properties necessitate careful handling and further investigation into its safety profile.
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-{[4-(pyrrolidin-3-yl)phenyl]methyl}carbamate, and how do reaction conditions influence yield and purity?
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use 1H/13C NMR to verify the tert-butyl group (δ 1.2–1.4 ppm for 9H singlet) and pyrrolidine protons (δ 2.5–3.5 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+ calculated for C₁₇H₂₅N₂O₂: 301.1917). X-ray crystallography (via SHELXL ) may resolve stereochemistry if crystalline derivatives are obtained. For non-crystalline samples, FT-IR identifies carbamate C=O stretches (~1680–1720 cm⁻¹) .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activity data for carbamate derivatives with pyrrolidine motifs?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. substrate behavior) may arise from stereochemical variations or assay conditions. To resolve this:
- Perform enantiomeric separation (chiral HPLC) and test each isomer individually.
- Use surface plasmon resonance (SPR) to quantify binding kinetics under standardized buffer conditions (pH 7.4, 25°C) .
- Validate findings with orthogonal assays (e.g., isothermal titration calorimetry for thermodynamic parameters) .
Data Table :
| Assay Type | Target Enzyme | Result (IC₅₀) | Contradiction Source | Reference |
|---|---|---|---|---|
| Fluorescence | Serine protease | 12 µM | Varied pH (6.0 vs. 7.4) | |
| SPR | Same enzyme | 45 µM | Buffer ionic strength |
Q. How does the stability of this compound under acidic/basic conditions impact its applicability in drug discovery?
- Methodological Answer : Carbamates are prone to hydrolysis under extreme pH. Conduct accelerated stability studies :
- Incubate the compound in buffers (pH 2–10, 37°C) and monitor degradation via LCMS.
- Half-life calculation : At pH 2, t₁/₂ ≈ 2 hours (carbamate cleavage to amine); at pH 7.4, t₁/₂ > 48 hours .
- Mitigation strategies: Introduce electron-withdrawing substituents on the phenyl ring to stabilize the carbamate .
Experimental Design & Data Analysis
Q. What computational methods predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., kinases) from the PDB. Focus on hydrogen bonding with the carbamate oxygen and hydrophobic interactions with the tert-butyl group .
- MD simulations (GROMACS) : Assess binding stability over 100 ns; RMSD < 2 Å indicates stable binding .
Data Table :
| Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| Kinase X | -9.2 | H-bond: Carbamate O with Arg112 | |
| Protease Y | -7.8 | Hydrophobic: tert-butyl with Phe203 |
Critical Analysis of Contradictory Evidence
- Stereochemical Sensitivity : notes that stereoisomers of similar carbamates exhibit divergent bioactivities (e.g., 10-fold difference in IC₅₀). Always confirm enantiopurity before biological testing .
- Synthetic Yield Variability : Yields for analogous compounds range from 50% (unoptimized) to 85% (microwave-assisted), highlighting the need for reaction optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
